

Rivastigmine and Wet Age-Related Macular Degeneration: A Preclinical and Mechanistic Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

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Abstract

Rivastigmine, a cholinesterase inhibitor approved for the treatment of dementia, has been the subject of preliminary investigation regarding its potential effects on age-related macular degeneration (AMD). While some observational studies suggest a possible association between the use of acetylcholinesterase inhibitors and a reduced risk of AMD, preclinical evidence presents a conflicting and cautionary narrative. A significant study in a rat model has demonstrated that rivastigmine promotes angiogenesis, a key pathological process in wet AMD, through the upregulation of the HIF-1 α /VEGF signaling pathway. This technical guide provides an in-depth analysis of the existing preclinical data, detailing the experimental protocols and quantitative outcomes, to inform researchers and drug development professionals about the potential implications of rivastigmine in the context of wet AMD.

Introduction: The Challenge of Wet AMD and the Role of Angiogenesis

Wet age-related macular degeneration is a leading cause of severe vision loss in the elderly.[1] It is characterized by choroidal neovascularization (CNV), the growth of abnormal blood vessels from the choroid into the subretinal space.[2] These new vessels are fragile and prone

to leaking fluid and blood, which can lead to rapid and severe damage to the macula, the central part of the retina responsible for sharp, detailed vision.^{[2][3]}

The primary driver of this pathological angiogenesis is Vascular Endothelial Growth Factor (VEGF).^{[4][5][6]} Consequently, the standard of care for wet AMD is intravitreal injections of anti-VEGF agents, which aim to inhibit the growth of these abnormal blood vessels and reduce vascular permeability.^{[7][8][9]}

Rivastigmine: Mechanism of Action

Rivastigmine is a carbamate derivative that acts as a reversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).^{[10][11][12]} By blocking these enzymes, rivastigmine increases the concentration of the neurotransmitter acetylcholine at cholinergic synapses.^{[11][12]} This mechanism is the basis for its use in improving cognitive function in patients with Alzheimer's and Parkinson's disease-related dementia.^{[12][13]}

Conflicting Evidence: Observational Human Studies vs. Preclinical Angiogenesis Data

There is a notable conflict in the available data regarding the role of cholinesterase inhibitors, such as rivastigmine, in AMD.

- **Observational Human Studies:** Some retrospective cohort studies have suggested a potential benefit of acetylcholinesterase inhibitors in reducing the risk of developing AMD in patients with Alzheimer's disease.^{[14][15]} These studies are observational and do not establish a causal relationship. One study noted that cholinesterase inhibitors might promote retinal microvasculature blood supply and reduce oxidative stress.^[4]
- **Preclinical Animal Studies:** In contrast to the observational data, a key preclinical study in rats has shown that rivastigmine promotes angiogenesis.^{[16][17]} The study found that rivastigmine upregulates the Hypoxia-Inducible Factor-1 α (HIF-1 α)/VEGF signaling pathway, leading to increased neovascularization.^{[16][17]} This finding suggests that rivastigmine could potentially exacerbate the pathology of wet AMD.

Given that the primary treatment for wet AMD is the inhibition of VEGF, the pro-angiogenic findings from this preclinical study warrant careful consideration.

In-Depth Analysis of a Preclinical Rat Study on Rivastigmine and Angiogenesis

A pivotal study investigated the effect of rivastigmine on the survival of random skin flaps in rats, a model that relies on angiogenesis.[\[16\]](#)[\[17\]](#) The study provides critical insights into the drug's mechanism of action on blood vessel formation.

Experimental Protocol

The following is a detailed methodology from the study by Liu et al. (2021):

- **Animal Model:** Sixty male Sprague-Dawley rats were used. A modified McFarland flap was created on the back of each rat.[\[16\]](#)[\[17\]](#)
- **Grouping and Treatment:** The rats were randomly divided into three groups (n=20 per group):
 - **Control Group:** Received 1 ml of a solvent (10% DMSO + 90% corn oil).
 - **Low-Dose Rivastigmine Group (Riv-L):** Received 1.0 mg/kg of rivastigmine.
 - **High-Dose Rivastigmine Group (Riv-H):** Received 2.0 mg/kg of rivastigmine.
 - All treatments were administered once daily.[\[16\]](#)[\[17\]](#)
- **Outcome Measures (Assessed on Day 7):**
 - **Flap Survival Area:** The area of surviving skin flap was measured.
 - **Histopathology:** Hematoxylin and eosin (H&E) staining was used to examine pathological changes and to calculate microvessel density (MVD).
 - **Immunohistochemistry:** The expression of CD34 (a marker of endothelial cells), VEGF, and HIF-1 α was examined. The expression of inflammatory factors IL-1 β and IL-18 was also assessed.
 - **Oxidative Stress Markers:** The levels of malondialdehyde (MDA) and the activity of superoxide dismutase (SOD) were measured.

- Angiography: Lead oxide/gelatin angiography was performed to visualize neovascularization.
- Blood Flowmetry: Laser Doppler blood flowmetry was used to measure blood filling volume.[\[16\]](#)[\[17\]](#)

Quantitative Data

The following tables summarize the key quantitative findings from the study, demonstrating a dose-dependent effect of rivastigmine on angiogenesis and related markers.

Table 1: Effect of Rivastigmine on Flap Survival and Microvessel Density

| Group | Flap Survival Area (%) | Microvessel Density (MVD) |
|--|------------------------|---------------------------|
| Control | 45.3 ± 5.8 | 15.6 ± 3.2 |
| Riv-L (1.0 mg/kg) | 62.1 ± 6.3 | 24.8 ± 4.1 |
| Riv-H (2.0 mg/kg) | 78.5 ± 7.1 | 35.2 ± 5.3 |
| *p < 0.05 compared to the control group. | | |

Table 2: Expression of Angiogenic and Hypoxic Factors (Immunohistochemistry)

| Group | CD34 Expression | VEGF Expression | HIF-1α Expression |
|-------------------|-----------------|-----------------|-------------------|
| Control | Low | Low | Low |
| Riv-L (1.0 mg/kg) | Moderate | Moderate | Moderate |
| Riv-H (2.0 mg/kg) | High | High | High |

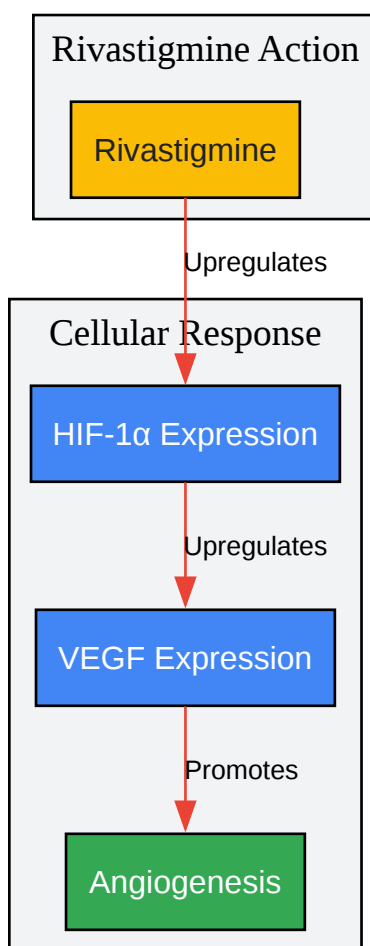
Table 3: Oxidative Stress and Inflammatory Markers

| Group | SOD Activity (U/mgprot) | MDA Level (nmol/mgprot) | IL-1 β Expression | IL-18 Expression |
|--|----------------------------|----------------------------|----------------------------|---------------------|
| Control | 35.2 \pm 4.1 | 8.2 \pm 1.1 | High | High |
| Riv-L (1.0 mg/kg) | 48.6 \pm 5.3 | 5.1 \pm 0.8 | Moderate | Moderate |
| Riv-H (2.0 mg/kg) | 61.3 \pm 6.2 | 3.2 \pm 0.5 | Low | Low |
| *p < 0.05 compared to the control group. | | | | |

Visualizing the Mechanisms and Workflows

Signaling Pathway

The preclinical study proposes that rivastigmine's pro-angiogenic effects are mediated through the HIF-1 α /VEGF pathway. Under hypoxic conditions, HIF-1 α expression increases, which in turn upregulates the transcription of VEGF, a potent stimulator of angiogenesis. Rivastigmine was found to enhance the expression of both HIF-1 α and VEGF.[\[16\]](#)[\[17\]](#)

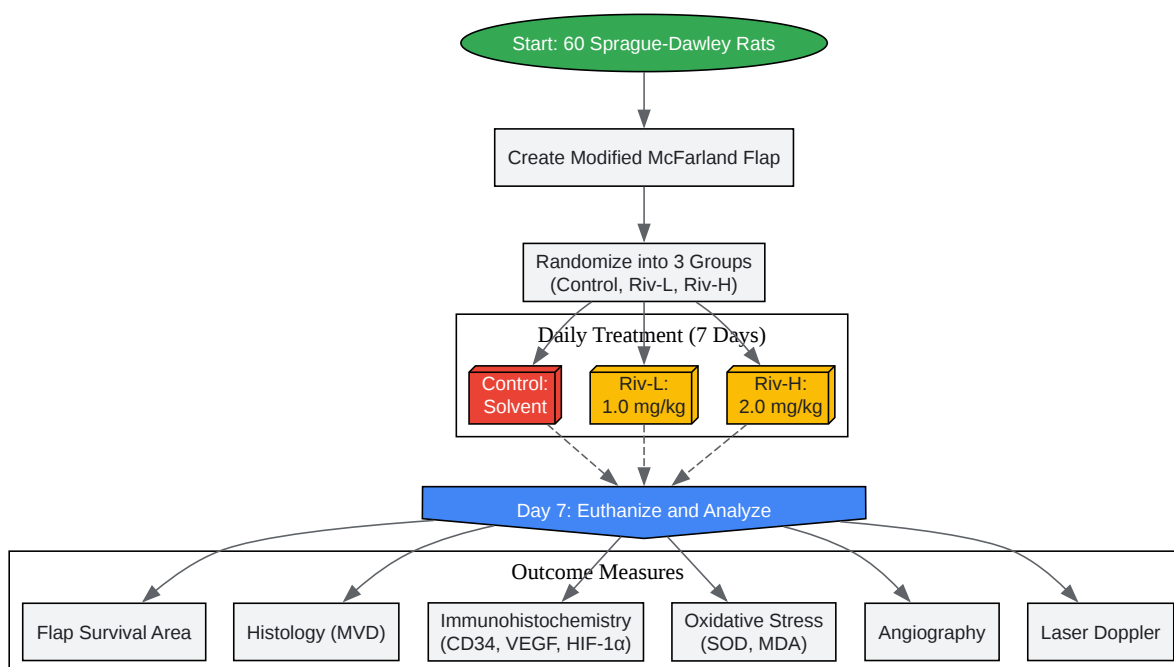


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Caption: Proposed signaling pathway of Rivastigmine-induced angiogenesis.

Experimental Workflow

The workflow of the key preclinical study is outlined below, from animal model creation to final analysis.



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Caption: Experimental workflow for the preclinical rat study.

Conclusion and Implications for Wet AMD Research

The available evidence on rivastigmine presents a complex picture for its potential role in wet AMD. While observational studies hint at a possible protective association of the broader class of cholinesterase inhibitors against developing AMD, the direct preclinical evidence on rivastigmine is concerning.

The finding that rivastigmine promotes angiogenesis via the HIF-1 α /VEGF pathway in a rat model is of critical importance.[16][17] This mechanism is diametrically opposed to the therapeutic strategy for wet AMD, which is centered on the inhibition of VEGF-driven neovascularization.

For researchers, scientists, and drug development professionals, the key takeaways are:

- **Potential Contraindication:** The pro-angiogenic properties of rivastigmine suggest a potential contraindication for its use in patients with or at high risk for wet AMD.
- **Need for Further Research:** The discrepancy between observational human data and preclinical mechanistic studies highlights the need for further investigation. Future research should aim to elucidate whether the potential neuroprotective or anti-inflammatory effects of cholinesterase inhibitors could, in some contexts, outweigh the pro-angiogenic risks.
- **Caution in Drug Repurposing:** This case serves as a crucial reminder that the systemic effects of a drug must be carefully evaluated before repurposing it for new indications, particularly in complex multifactorial diseases like AMD.

In conclusion, based on the current preclinical evidence, rivastigmine is not a viable candidate for the treatment of wet AMD and may, in fact, be detrimental. Any further exploration of cholinesterase inhibitors in the context of retinal diseases should proceed with significant caution, prioritizing a thorough investigation of their effects on retinal vasculature and the VEGF pathway.

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